4-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide: is a fascinating compound that combines elements from both pyrimidine and thiadiazole families. Let’s break it down:
Preparation Methods
Synthetic Routes:: One notable method for synthesizing this compound involves a microwave-assisted multi-component reaction. Researchers have successfully prepared [1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in a single step by combining aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles. The reaction occurs under solvent-free conditions using an ionic liquid catalyst ([Et3NH]+[HSO4]^-) and microwave irradiation .
Industrial Production:: While specific industrial production methods may vary, the green synthesis approach using microwave irradiation could be adapted for large-scale production.
Chemical Reactions Analysis
Reactions:: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like KMnO4 or H2O2 can convert functional groups.
Reduction: Reducing agents (e.g., NaBH4) may reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can modify the fluorine atom.
Major Products:: The major products formed during these reactions would include derivatives of the original compound, with altered functional groups or substituents.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel molecules.
Biology and Medicine::Antibacterial Activity: Investigate its efficacy against bacterial pathogens.
Antitumor Potential: Assess its impact on cancer cells.
Other Biological Effects: Explore its antioxidant, anti-inflammatory, and antiviral properties.
Pesticides: Evaluate its use as a pesticide.
Drug Discovery: Investigate its potential as a lead compound for drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules in terms of structure, activity, and uniqueness. Its distinct features set it apart from other compounds in the same class.
Properties
Molecular Formula |
C14H10FN3OS |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-fluoro-N-(7-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H10FN3OS/c1-9-6-7-18-12(8-9)16-14(20-18)17-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3 |
InChI Key |
WTGDXUQJEXNCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)C3=CC=C(C=C3)F)SN2C=C1 |
Origin of Product |
United States |
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